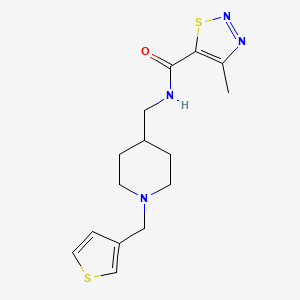![molecular formula C14H16N6O2S B2824122 2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1209560-52-0](/img/structure/B2824122.png)
2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of imidazole with other organic compounds. For instance, a novel series of imidazole derivatives has been prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones . The reaction involves N-arylation of imidazole with 4-fluorobenzaldehyde using a catalyst, which yields a chalcone. This chalcone then reacts with guanidine hydrochloride to produce the final product .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antimalarial Activity
Compounds containing the piperazine ring and imidazo[1,2-b]pyridazine moiety, similar to the specified chemical, have been synthesized and evaluated for their antimicrobial activity. These compounds were screened against gram-positive and gram-negative bacteria, as well as for their antifungal and antimalarial properties. The synthesis involved reactions with alkyl or substituted aryl acid chloride or sulfonyl chloride in the presence of triethyl amine and dichloromethane, highlighting their potential as bioactive sulfonamide and amide derivatives (Bhatt, Kant, & Singh, 2016).
Electrophysiological Activity
N-substituted imidazolylbenzamides or benzene-sulfonamides derivatives have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds have shown potential as selective class III agents, indicating their relevance in developing treatments for cardiac arrhythmias. The research demonstrates the viability of the 1H-imidazol-1-yl moiety in producing class III electrophysiological activity (Morgan et al., 1990).
Antitubercular Activity
A series of novel 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole analogs were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Among these, several compounds exhibited moderate to very good anti-tubercular activity, with one particular derivative showing very good activity and a high selectivity index, suggesting its potential for further drug development (Naidu et al., 2014).
Corrosion Inhibition
Benzimidazole derivatives have been studied for their inhibitive action on corrosion of N80 steel in hydrochloric acid solution. These derivatives, including those with piperazine moieties, showed significant corrosion inhibition efficiency, indicating their potential applications in protecting metals against corrosion in acidic environments (Yadav et al., 2016).
Antiproliferative and Anti-HIV Activity
Derivatives of 2-piperazino-1,3-benzo[d]thiazoles were synthesized and evaluated for their antiproliferative activity against human tumor-derived cell lines and for their anti-HIV activity. These studies identified compounds with remarkable effects on specific cell lines, serving as leading candidates for further development in cancer therapy and HIV treatment (Al-Soud et al., 2010).
Eigenschaften
IUPAC Name |
2-[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c21-23(22,13-9-15-10-16-13)20-7-5-19(6-8-20)14-17-11-3-1-2-4-12(11)18-14/h1-4,9-10H,5-8H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVIOVHJJZGFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CN=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2824042.png)


![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone](/img/structure/B2824049.png)
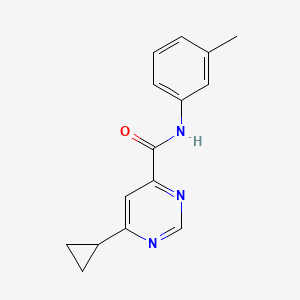
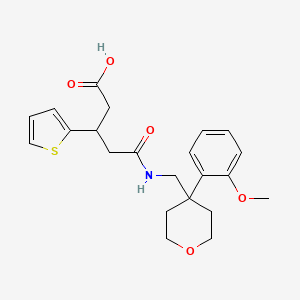
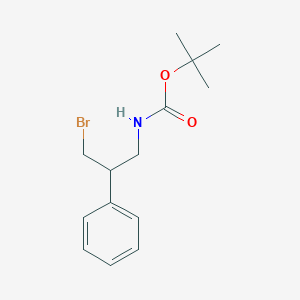
![N-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-3,4,5-trimethoxy-benzamide](/img/structure/B2824055.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2824057.png)
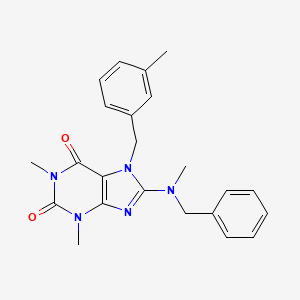
![N-[[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2824060.png)
